1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}
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Overview
Description
1,1’-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene} is a complex organic compound characterized by the presence of diazo groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene} typically involves the reaction of ethane-1,2-diyl bis(benzyl chloride) with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of diazomethane. The reaction mixture is usually kept at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo groups into amines.
Substitution: The diazo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene} has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene} involves its interaction with molecular targets such as enzymes and receptors. The diazo groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can trigger various biochemical pathways and responses.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Cyclohexane, 1,1’-(1,2-ethanediyl)bis-
Uniqueness
1,1’-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene} is unique due to the presence of diazo groups, which impart distinct reactivity and potential for forming covalent bonds with various substrates. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
114491-62-2 |
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Molecular Formula |
C28H22N4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[diazo(phenyl)methyl]-2-[2-[2-[diazo(phenyl)methyl]phenyl]ethyl]benzene |
InChI |
InChI=1S/C28H22N4/c29-31-27(23-13-3-1-4-14-23)25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28(32-30)24-15-5-2-6-16-24/h1-18H,19-20H2 |
InChI Key |
YIYNOVXWILBQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2CCC3=CC=CC=C3C(=[N+]=[N-])C4=CC=CC=C4 |
Origin of Product |
United States |
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